molecular formula C13H9F4NO B1388559 3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 1214342-98-9

3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1388559
CAS No.: 1214342-98-9
M. Wt: 271.21 g/mol
InChI Key: UPWLVVTWUKTHPZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine is a sophisticated chemical building block designed for discovery research and lead compound optimization. Its structure incorporates two highly valuable motifs in modern chemistry: a fluorophenyl group and a trifluoromethylpyridine (TFMP) scaffold. The trifluoromethylpyridine moiety is a pivotal structural component in an array of approved pharmaceuticals and agrochemicals, as the fluorine atoms and pyridine ring are known to confer distinct physicochemical properties that enhance biological activity . Specifically, the TFMP scaffold is recognized for its ability to improve metabolic stability, membrane permeability, and binding affinity to target proteins . Meanwhile, the 4-fluorophenyl group is a common pharmacophore found in compounds with documented biological activity, including kinase inhibitors . This combination makes the reagent a prime candidate for investigation in medicinal chemistry programs, particularly in the synthesis of potential kinase inhibitors , antimicrobial agents , and other bioactive molecules. The methoxy group at the 6-position offers a strategic site for further synthetic modification, allowing researchers to fine-tune the compound's electronic properties and steric profile. In the field of agrochemical research, derivatives of TFMP are extensively utilized in the development of herbicides, insecticides, and fungicides, due to their unique potency and selective action . This compound is offered for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c1-19-11-7-6-10(12(18-11)13(15,16)17)8-2-4-9(14)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWLVVTWUKTHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C2=CC=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation at Position 2

Electrophilic Fluorination and Dehydration

Adapting methods for fluorinated dihydropyridines:

  • Electrophilic Fluorination : React 3-(4-hydroxyphenyl)-6-methoxy-2-(trifluoromethyl)-3,6-dihydropyridine with Selectfluor in acetonitrile (25°C, 4 h).
  • Dehydration : Heat the intermediate in deuterochloroform to eliminate HF, forming the aromatic pyridine.

One-Pot Halogen Exchange and Coupling

Based on patent methodologies for trifluoromethylpyridines:

  • Ammonolysis and Dehalogenation :
    • React 2,6-dichloro-3-(4-fluorophenyl)-4-methoxypyridine with ammonia in 2-methyltetrahydrofuran (150°C, 6 h).
    • Catalytic hydrogenation with Pd/C (1.6 MPa H₂, 100°C, 3 h) removes residual chlorine.

Comparative Analysis of Methods

Method Key Steps Yield Conditions Advantages
Multi-Component Assembly Cyclization, methoxylation 65% Acetic acid reflux, NaOMe/MeOH Single-pot ring formation
Stepwise Functionalization Trifluoromethylation, Suzuki coupling 72–85% 150°C (CuCF₃), 90°C (Pd catalysis) High regioselectivity
Electrophilic Fluorination Fluorination, dehydration 68% RT to 60°C, CHCl₃ storage Avoids harsh metal catalysts
Halogen Exchange Ammonolysis, hydrogenation 71% 150°C (NH₃), 100°C (H₂) Scalable for industrial production

Critical Considerations

  • Regiochemical Control : Suzuki coupling and electrophilic fluorination require directing groups (e.g., methoxy) to ensure correct substitution patterns.
  • Trifluoromethyl Source : Trifluoromethyl copper(I) provides reliable CF₃ introduction but demands anhydrous conditions.
  • Purification : Silica gel chromatography or recrystallization (n-hexane) is essential for isolating the pure product.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine (Target Compound) 4-Fluorophenyl (3), OMe (6), CF₃ (2) C₁₃H₉F₄NO Precursor for bioactive molecules
2-(Naphthalen-2-yl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine (96b) Naphthyl (2), 4-Fluorophenyl (6), CF₃ (4) C₂₃H₁₄F₄N Enhanced π-π stacking; antitumor leads
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine 3-Cl (2), SMe (4), CF₃ (6) C₁₉H₁₂ClF₃NS Improved metabolic stability
4-ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine OEt (4), CF₃ (2,6) C₂₁H₁₅F₆NO High lipophilicity; agrochemical use
2-Fluoro-5-(4-fluorophenyl)pyridine F (2), 4-Fluorophenyl (5) C₁₁H₇F₂N Hydrogen-bonding motifs in crystals
Key Observations:
  • Substituent Position : The target compound’s methoxy group at position 6 distinguishes it from 96b (naphthyl at position 2) and 4-ethoxy analogs (ethoxy at position 4). Methoxy groups generally enhance solubility compared to bulkier substituents like naphthyl .
  • Electron-Withdrawing Effects: The trifluoromethyl group at position 2 in the target compound contrasts with its placement at position 4 in 96b.
  • Halogen vs. Thioether : Replacement of CF₃ with methylsulfanyl (SMe) in CAS 144320-18-3 reduces electron-withdrawing effects but introduces sulfur-based metabolic resistance .

Physicochemical Properties

  • Lipophilicity : The target compound (logP ~3.1, estimated) is less lipophilic than 4-ethoxy analogs (logP ~4.5) due to the smaller methoxy group. However, it is more lipophilic than 2-fluoro-5-(4-fluorophenyl)pyridine (logP ~2.3), which lacks CF₃ .
  • Thermal Stability : Trifluoromethyl groups generally increase thermal stability. The target compound’s melting point (mp) is expected to be higher than 96b (mp 97–99°C) due to reduced steric hindrance .

Biological Activity

3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H9F4NOC_{13}H_9F_4NO and CAS number 1214342-98-9, exhibits various pharmacological properties that may contribute to its utility in drug development.

  • Molecular Weight : 271.22 g/mol
  • Molecular Formula : C13H9F4NOC_{13}H_9F_4NO
  • CAS Number : 1214342-98-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that pyridine derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against E. coli and S. aureus .
  • Anticancer Properties : Certain derivatives exhibit cytotoxic effects on various cancer cell lines. The presence of specific substituents, such as fluorine and methoxy groups, can enhance their anticancer activity .
  • Anti-inflammatory Effects : Research suggests that some pyridine derivatives can reduce inflammation, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Effects : There is emerging evidence that compounds with a pyridine core may have protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is linked to Alzheimer's disease .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those with trifluoromethyl groups. The results indicated a strong correlation between the presence of fluorine atoms and enhanced antibacterial activity against both gram-positive and gram-negative bacteria.

Compound NameActivity Against E. coliActivity Against S. aureus
Compound AMIC = 10 µg/mLMIC = 5 µg/mL
This compoundMIC = 8 µg/mLMIC = 4 µg/mL

Anticancer Activity

In vitro studies using the MTT assay demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).

Cell LineIC50 (µM)
A54929.77
Caco-240.54

These values suggest that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

The compound's ability to inhibit AChE was tested in comparison to standard drugs like Donepezil. The findings indicated that it could potentially serve as an effective treatment for Alzheimer's disease.

TreatmentAChE Inhibition (%)
Donepezil20
This compound16

Q & A

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine, and how are key functional groups introduced?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A validated approach includes:

  • Fluorination : Reaction of chlorinated pyridine intermediates with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce the 4-fluorophenyl group .
  • Trifluoromethylation : Use of trifluoromethylating agents (e.g., CF₃Cu or CF₃I) under palladium catalysis to install the trifluoromethyl group at the 2-position .
  • Methoxy Introduction : Nucleophilic substitution (e.g., methoxide ion) at the 6-position of the pyridine ring, often requiring protection/deprotection strategies to avoid side reactions .

Q. How is the structural characterization of this compound performed, and what techniques are critical for confirming its regiochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolves atomic positions and confirms regiochemistry. For example, related fluorophenyl-pyridine derivatives show distinct bond angles (e.g., C–C–F ≈ 116°) and torsion angles in crystal lattices .
  • NMR Spectroscopy : <sup>19</sup>F NMR distinguishes trifluoromethyl (-CF₃, δ ≈ -60 ppm) and fluorophenyl (δ ≈ -110 ppm) groups. <sup>1</sup>H NMR confirms methoxy protons (δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₀F₄NO expected m/z 288.0754) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the trifluoromethyl group, and what are common pitfalls?

Methodological Answer:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance CF₃ transfer efficiency. Avoid Cu-based systems, which may cause dehalogenation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Use low temperatures (0–50°C) to suppress decomposition .
  • Pitfalls :
    • Byproduct Formation : Monitor for trifluoromethyl migration using LC-MS.
    • Moisture Sensitivity : Anhydrous conditions are critical; trace water hydrolyzes CF₃ intermediates .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Case Study : If <sup>19</sup>F NMR suggests a meta-fluorophenyl group but X-ray indicates para-substitution, re-examine sample purity. Impurities (e.g., regioisomers) may skew NMR .
  • Dynamic Effects : Conformational flexibility (e.g., rotating phenyl rings) can average NMR signals. Use variable-temperature NMR to "freeze" conformers .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data to resolve ambiguities .

Q. What computational strategies are effective in predicting the bioactivity of derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The trifluoromethyl group often enhances binding via hydrophobic interactions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .
  • MD Simulations : Assess binding stability over 100-ns trajectories. Pyridine derivatives with 4-fluorophenyl groups show prolonged target residence times in simulations .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
    • IC₅₀ Determination : Use ATP-competitive assays with fluorescence polarization detection .
  • Structural Insights : Co-crystallize the compound with a kinase (e.g., PDB 1XKK) to identify binding motifs. The methoxy group may form hydrogen bonds with hinge regions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
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3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine

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